REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:18]([O-])=O)[CH:5]=[C:6]([Cl:17])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][C:12]([O:15][CH3:16])=[CH:11][CH:10]=1.N>Cl.CCO.C(OCC)(=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:18])[CH:5]=[C:6]([Cl:17])[C:7]=1[O:8][C:9]1[CH:10]=[CH:11][C:12]([O:15][CH3:16])=[CH:13][CH:14]=1
|
Name
|
stannous chloride dihydrate
|
Quantity
|
32.38 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.3 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1OC1=CC=C(C=C1)OC)Cl)[N+](=O)[O-]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
56.5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for about 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
was brought at 20-30° C.
|
Type
|
CUSTOM
|
Details
|
Resulting solid
|
Type
|
FILTRATION
|
Details
|
was filtered through cellite
|
Type
|
WASH
|
Details
|
The organic phase was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1OC1=CC=C(C=C1)OC)Cl)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.2 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 119.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |